molecular formula C19H34O4 B14370997 Methyl 9-hydroxy-13-oxooctadec-2-enoate CAS No. 90752-98-0

Methyl 9-hydroxy-13-oxooctadec-2-enoate

Cat. No.: B14370997
CAS No.: 90752-98-0
M. Wt: 326.5 g/mol
InChI Key: GNTHUKYTDHTYJE-UHFFFAOYSA-N
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Description

Methyl 9-hydroxy-13-oxooctadec-2-enoate is a methyl ester derivative of a hydroxylated and oxidized octadecenoic acid. Its structure features an 18-carbon chain (octadecenoate) with a double bond at position 2 (C2), a hydroxyl group at position 9 (C9), and a ketone group at position 13 (C13).

Properties

CAS No.

90752-98-0

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 9-hydroxy-13-oxooctadec-2-enoate

InChI

InChI=1S/C19H34O4/c1-3-4-8-12-17(20)14-11-15-18(21)13-9-6-5-7-10-16-19(22)23-2/h10,16,18,21H,3-9,11-15H2,1-2H3

InChI Key

GNTHUKYTDHTYJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCC(CCCCCC=CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-hydroxy-13-oxooctadec-2-enoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the oxidation of methyl (9Z),(12R)-12-hydroxy-octadec-9-enoate using reagents such as the Collins reagent . The reaction conditions often include the use of solvents like diethyl ether and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-hydroxy-13-oxooctadec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional keto groups.

    Reduction: The keto group can be reduced to form hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted esters depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 9-hydroxy-13-oxooctadec-2-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism by which Methyl 9-hydroxy-13-oxooctadec-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(a) Hydroxy/Oxo-Substituted FAMEs

Methyl 9-hydroxy-13-oxooctadec-2-enoate shares functional similarities with compounds like 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester (), which also contains oxo and ester groups. However, the latter is a diterpenoid derivative with a labdane skeleton, whereas the former is a linear fatty acid ester. The hydroxyl and ketone groups in both compounds may confer reactivity in oxidation or conjugation reactions, but their biological sources and applications likely differ due to structural divergence .

(b) Methyl Shikimate

Methyl shikimate () is a cyclic ester with aromatic and hydroxyl groups, contrasting sharply with the linear, aliphatic structure of the target compound. Analytical techniques such as NMR and FTIR (used for methyl shikimate) could similarly characterize this compound, though differences in spectral peaks (e.g., ketone vs. aromatic signals) would arise .

Chain-Length and Saturation Analogues

(a) Trans-13-Octadecenoic Acid Methyl Ester

Identified in , this FAME has an 18-carbon chain with a double bond at C13 but lacks hydroxyl and oxo groups. The absence of these polar functional groups likely reduces its solubility in polar solvents compared to this compound. Both compounds may originate from plant extracts, but the latter’s oxygenated groups could enhance its bioactivity or metabolic roles .

(b) Methyl Octanoate

A short-chain FAME (C8) highlighted in , methyl octanoate lacks the extended carbon chain and functional complexity of the target compound.

Diterpenoid Esters

Compounds like sandaracopimaric acid methyl ester and communic acid methyl esters () are diterpenoid derivatives with fused ring systems. While these share ester groups with this compound, their terpenoid skeletons make them more lipophilic and structurally constrained. Such differences could translate to distinct pharmacological properties, such as antimicrobial or anti-inflammatory effects, compared to the linear target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Chain Length Functional Groups Source/Application
This compound C18 Ester, C2 double bond, C9-OH, C13=O Phytochemical studies (inferred)
Trans-13-octadecenoic acid methyl ester C18 Ester, C13 double bond Plant extracts ()
Methyl octanoate C8 Ester Solvent studies ()
12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester Diterpenoid Ester, oxo, diene Resin analysis ()

Table 2: Analytical Techniques for Characterization

Compound Key Techniques (Evidence) Distinct Spectral Features
This compound NMR, FTIR (inferred) C13=O (1700–1750 cm⁻¹ in FTIR)
Methyl shikimate ¹H NMR, ¹³C NMR, FTIR () Aromatic proton signals (~6–7 ppm)
Sandaracopimaric acid methyl ester PCA, GCMS () Terpenoid backbone (MS fragmentation)

Research Implications and Gaps

The structural uniqueness of this compound positions it as a compound of interest for further studies on oxygenated fatty acid derivatives. Comparisons with simpler FAMEs () and diterpenoid esters () highlight its hybrid characteristics, which may bridge gaps in understanding lipid metabolism or plant defense mechanisms. However, the absence of direct data on its bioactivity or synthetic pathways in the provided evidence underscores the need for targeted research.

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